REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][C:13]1[CH:14]=[C:15]([C:21]2[CH:26]=[CH:25][C:24]([CH2:27][OH:28])=[C:23]([CH2:29][OH:30])[CH:22]=2)[CH:16]=[CH:17][C:18]=1[CH2:19][OH:20].C(N(CC)CC)C>ClCCl.ClCCl.CS(C)=O>[C:21]1([C:15]2[CH:16]=[CH:17][C:18]([CH:19]=[O:20])=[C:13]([CH:12]=[O:11])[CH:14]=2)[CH:26]=[CH:25][C:24]([CH:27]=[O:28])=[C:23]([CH:29]=[O:30])[CH:22]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
3,3′,4,4′-tetra(hydroxymethyl)-1,1′-biphenyl
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C=CC1CO)C1=CC(=C(C=C1)CO)CO
|
Name
|
DCM DMSO
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CS(=O)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
Ice
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at −78° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
STIRRING
|
Details
|
The solution is stirred for 1 h at −78° C.
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred 10 minutes at −78° C.
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed up to room temperature
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with DCM (3×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (eluent: hexane-ethyl acetate 6/4)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=C(C=C1)C=O)C=O)C1=CC(=C(C=C1)C=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |